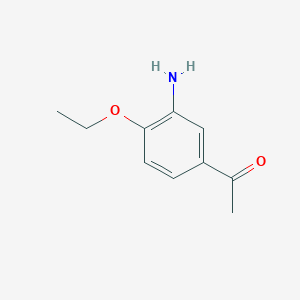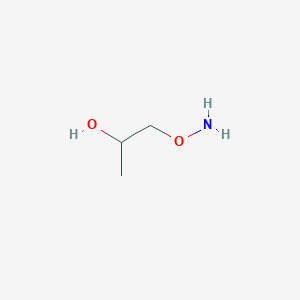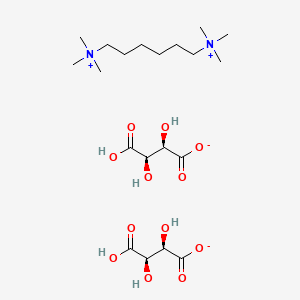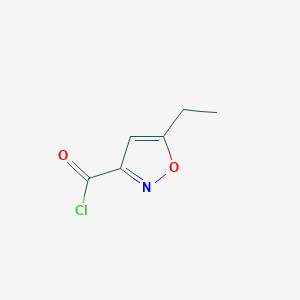
1-(3-Amino-4-ethoxyphenyl)ethanone
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 1-(3-Amino-4-ethoxyphenyl)ethanone consists of an ethanone group attached to a phenyl ring, which is substituted with an amino group at the 3rd position and an ethoxy group at the 4th position .Chemical Reactions Analysis
While specific chemical reactions involving 1-(3-Amino-4-ethoxyphenyl)ethanone are not available, amines in general can undergo a variety of reactions. These include alkylation, acylation, and elimination reactions .Physical And Chemical Properties Analysis
1-(3-Amino-4-ethoxyphenyl)ethanone is a solid at room temperature . It has a molecular weight of 179.22 g/mol. More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Aplicaciones Científicas De Investigación
Laccase-Catalyzed Degradation of Phenolic Compounds : Kawai, Umezawa, and Higuchi (1988) studied the degradation mechanisms of phenolic beta-1 lignin substructure model compounds using the laccase of Coriolus versicolor. Their work focused on compounds similar to 1-(3-Amino-4-ethoxyphenyl)ethanone, demonstrating the potential application of such compounds in understanding enzymatic degradation processes in lignin (Kawai, Umezawa, & Higuchi, 1988).
Synthesis of Novel Schiff Bases for Antimicrobial Activity : Puthran et al. (2019) reported the synthesis of novel Schiff bases using derivatives similar to 1-(3-Amino-4-ethoxyphenyl)ethanone. These compounds exhibited significant antimicrobial activity, suggesting the utility of such compounds in developing new antimicrobial agents (Puthran et al., 2019).
Synthesis and Antimicrobial Activity of Heterocyclic Compounds : In a study by Wanjari (2020), a compound similar to 1-(3-Amino-4-ethoxyphenyl)ethanone was synthesized and tested for antimicrobial activity. This research highlights the relevance of such compounds in pharmaceutical and medicinal research (Wanjari, 2020).
Condensation Reactions to Form Isoflavones and Heterocycles : Moskvina, Shilin, and Khilya (2015) conducted research on the condensation of related compounds, leading to the formation of isoflavones and various heterocycles. This study points to the potential of 1-(3-Amino-4-ethoxyphenyl)ethanone in the synthesis of complex organic compounds (Moskvina, Shilin, & Khilya, 2015).
Antiestrogenic Activity of Phenyl Alkenes : Lubczyk, Bachmann, and Gust (2003) explored the antiestrogenic activity of phenyl alkenes synthesized from similar compounds. Their findings are significant for the development of compounds with potential applications in treating hormone-dependent conditions (Lubczyk, Bachmann, & Gust, 2003).
- oxyphenyl)ethanone. Their study included DNA binding properties and docking studies, indicating potential applications in drug development and molecular biology research (Kurt, Temel, Atlan, & Kaya, 2020).
Synthesis and Fungitoxicity of Derivatives : Mehton, Sharma, and Rai (2009) synthesized derivatives of 1-(3-(Benzylideneamino)phenyl)ethanone and tested them for fungitoxicity. Their work demonstrates the agricultural applications of such compounds in controlling fungal diseases (Mehton, Sharma, & Rai, 2009).
Antioxidant and Anticancer Activity of Novel Derivatives : Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius (2020) synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which are structurally related to 1-(3-Amino-4-ethoxyphenyl)ethanone, and evaluated their antioxidant and anticancer activities. This research highlights the potential of such compounds in developing treatments for cancer and oxidative stress-related diseases (Tumosienė et al., 2020).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that 1-(3-Amino-4-ethoxyphenyl)ethanone may also interact with various biological targets.
Mode of Action
The specific mode of action of 1-(3-Amino-4-ethoxyphenyl)ethanone is currently unknown due to the lack of direct research on this compound . Based on the biological activities of structurally related compounds, it can be hypothesized that it may interact with its targets to induce a variety of biological responses .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1-(3-Amino-4-ethoxyphenyl)ethanone may also affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities exhibited by structurally related compounds, it is plausible that this compound may have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
1-(3-amino-4-ethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10-5-4-8(7(2)12)6-9(10)11/h4-6H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMYGMRLSCLFPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589459 | |
| Record name | 1-(3-Amino-4-ethoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Amino-4-ethoxyphenyl)ethanone | |
CAS RN |
944890-27-1 | |
| Record name | 1-(3-Amino-4-ethoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B1627690.png)



![tert-Butyl [2-amino-2-(2-cyanophenyl)ethyl]carbamate](/img/structure/B1627697.png)